molecular formula C15H27NO5 B6243255 tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 718638-97-2

tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No. B6243255
CAS RN: 718638-97-2
M. Wt: 301.4
InChI Key:
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Description

“tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 718638-97-2 . It has a molecular weight of 301.38 . It is in the form of an oil .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H27NO5/c1-13(2,3)20-11(18)15(7-10(8-15)9-17)16-12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3,(H,16,19) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It is stored at 4 degrees Celsius . The compound has a molecular weight of 301.38 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate involves the protection of the amine and hydroxyl groups followed by the formation of the cyclobutane ring and subsequent deprotection of the amine and hydroxyl groups.", "Starting Materials": [ "tert-butyl 3-hydroxymethylcyclobutane-1-carboxylate", "tert-butyl carbamate", "tert-butyl bromoacetate", "sodium hydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "tert-butyl 3-hydroxymethylcyclobutane-1-carboxylate is reacted with tert-butyl carbamate in the presence of sodium hydride to form tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate", "tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate is reacted with tert-butyl bromoacetate in the presence of sodium hydride to form tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(bromomethyl)cyclobutane-1-carboxylate", "tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(bromomethyl)cyclobutane-1-carboxylate is reacted with methanol in the presence of sodium hydride to form tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(methoxymethyl)cyclobutane-1-carboxylate", "tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(methoxymethyl)cyclobutane-1-carboxylate is reacted with hydrochloric acid to remove the tert-butoxycarbonyl protecting group and form tert-butyl 1-amino-3-(methoxymethyl)cyclobutane-1-carboxylate", "tert-butyl 1-amino-3-(methoxymethyl)cyclobutane-1-carboxylate is reacted with sodium bicarbonate to remove the methoxymethyl protecting group and form tert-butyl 1-amino-3-hydroxymethylcyclobutane-1-carboxylate", "tert-butyl 1-amino-3-hydroxymethylcyclobutane-1-carboxylate is heated to form the cyclobutane ring", "tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate is obtained after deprotection of the amine and hydroxyl groups using hydrochloric acid and sodium bicarbonate" ] }

CAS RN

718638-97-2

Product Name

tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate

Molecular Formula

C15H27NO5

Molecular Weight

301.4

Purity

95

Origin of Product

United States

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